Cas no 2145573-04-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is a specialized fluorinated amino acid derivative used in peptide synthesis and medicinal chemistry. Its key features include the presence of a trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, enabling orthogonal deprotection under mild basic conditions. The methyl-substituted amino group introduces steric and electronic modifications, making it valuable for structure-activity relationship studies. This compound is particularly useful in the design of peptidomimetics and bioactive molecules, where fluorination is desired to modulate pharmacokinetic properties. Its high purity and well-defined reactivity ensure reliable performance in solid-phase and solution-phase synthesis applications.
2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid structure
2145573-04-0 structure
Product name:2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
CAS No:2145573-04-0
MF:C20H18F3NO4
MW:393.356436252594
MDL:MFCD34600937
CID:5612247
PubChem ID:155889503

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2145573-04-0
    • EN300-3408554
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)a mino)-4,4,4-trifluorobutanoic acid
    • Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
    • MDL: MFCD34600937
    • Inchi: 1S/C20H18F3NO4/c1-24(17(18(25)26)10-20(21,22)23)19(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,25,26)
    • InChI Key: VBHFZCHEAYWHEA-UHFFFAOYSA-N
    • SMILES: FC(CC(C(=O)O)N(C)C(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

Computed Properties

  • Exact Mass: 393.11879254g/mol
  • Monoisotopic Mass: 393.11879254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • Boiling Point: 513.1±50.0 °C(Predicted)
  • pka: 3.25±0.10(Predicted)

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3408554-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95.0%
0.25g
$538.0 2025-03-18
Enamine
EN300-3408554-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95.0%
1.0g
$1086.0 2025-03-18
Enamine
EN300-3408554-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95.0%
5.0g
$3147.0 2025-03-18
Enamine
EN300-3408554-1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95%
1g
$1086.0 2023-09-03
Enamine
EN300-3408554-10g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95%
10g
$4667.0 2023-09-03
Enamine
EN300-3408554-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95%
5g
$3147.0 2023-09-03
Aaron
AR0286DE-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95%
5g
$4353.00 2025-02-15
Aaron
AR0286DE-10g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95%
10g
$6443.00 2023-12-15
Enamine
EN300-3408554-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95.0%
10.0g
$4667.0 2025-03-18
Aaron
AR0286DE-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
2145573-04-0 95%
250mg
$765.00 2025-02-15

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid Related Literature

Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid

Introduction to 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid (CAS No. 2145573-04-0)

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid (CAS No. 2145573-04-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethylated butanoic acid moiety. These features make it a valuable intermediate in the synthesis of complex molecules and peptides, particularly in the development of novel therapeutic agents.

The Fmoc protecting group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal. This group helps to prevent unwanted side reactions during the synthesis process, ensuring high yields and purity of the final product. The presence of the trifluoromethylated butanoic acid moiety adds further complexity and functionality to the molecule, making it suitable for a variety of applications in drug discovery and development.

Recent studies have highlighted the potential of 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid in the context of protein-protein interactions (PPIs). PPIs are crucial for many biological processes, including signal transduction, cell cycle regulation, and apoptosis. By modulating these interactions, this compound can potentially serve as a lead molecule for the development of drugs targeting various diseases, such as cancer and neurodegenerative disorders.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid exhibit potent inhibitory activity against specific PPIs involved in cancer progression. The study utilized advanced computational methods and high-throughput screening techniques to identify key structural features that contribute to the compound's biological activity. These findings have paved the way for further optimization and preclinical testing of these derivatives as potential therapeutic agents.

Beyond its applications in PPI modulation, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid has also shown promise in the field of chemical biology. Its unique structure allows it to serve as a versatile scaffold for the design of chemical probes that can be used to study protein function and dynamics in living cells. Chemical probes are essential tools for understanding biological processes at the molecular level and can provide valuable insights into disease mechanisms.

In another notable study published in Chemical Science, scientists utilized 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid-based probes to investigate the role of specific proteins in cellular signaling pathways. The results revealed novel interactions and regulatory mechanisms that were previously unknown, highlighting the potential of this compound as a powerful tool for advancing our understanding of complex biological systems.

The synthesis of 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid involves several well-established chemical reactions. The Fmoc protecting group is typically introduced via nucleophilic substitution reactions, while the trifluoromethylated butanoic acid moiety can be synthesized using electrophilic fluorination methods. The overall synthetic route is highly efficient and scalable, making it suitable for both laboratory-scale research and industrial production.

In terms of safety and handling, it is important to note that while 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is not classified as a hazardous material or controlled substance, proper laboratory practices should always be followed when working with this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles, and ensuring adequate ventilation in the work area.

The future prospects for 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its properties and biological activities deepens, it is likely that this molecule will play an increasingly important role in the development of innovative treatments for various diseases.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid (CAS No. 2145573-04-0) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration and development as a potential therapeutic agent or chemical probe. As research in this area continues to advance, we can expect to see more exciting discoveries and innovations driven by this remarkable molecule.

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